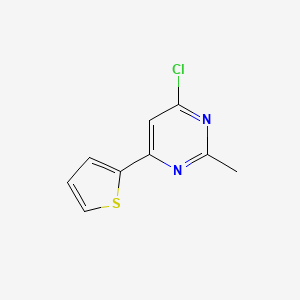

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFNMYSDDQXXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives, including those with thiophene substitutions, have been reported to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors, which could potentially be the targets of this compound.

Mode of Action

It is known that pyrimidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes. For instance, they can inhibit enzyme activity, modulate receptor signaling, or interfere with DNA or RNA synthesis.

Biochemical Pathways

Given the broad range of activities associated with pyrimidine derivatives, it is likely that multiple pathways could be affected.

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile.

Result of Action

Pyrimidine derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. By binding to the active site of these enzymes, 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine can modulate their activity, leading to changes in cellular processes. Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research.

Cellular Effects

The effects of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division. Furthermore, this compound has been shown to induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments. The degradation of this compound over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions and duration.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for achieving the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine can affect metabolic flux and metabolite levels, further influencing cellular processes and overall metabolism.

Transport and Distribution

The transport and distribution of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, facilitating its accumulation in target tissues. The localization and distribution of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine can impact its efficacy and potential side effects, making it essential to understand these processes for effective therapeutic application.

Subcellular Localization

The subcellular localization of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine within the cell can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a thiophene ring at the 6-position. Its molecular formula is , with a molecular weight of approximately 202.67 g/mol. The presence of both aromatic and heteroaromatic components contributes to its chemical reactivity and potential biological activity.

The biological activity of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of CDK2 has been linked to the induction of apoptosis in cancer cells, suggesting a mechanism for its anticancer activity .

- Cell Signaling Modulation : It influences cell signaling pathways by altering gene expression and cellular metabolism, leading to effects such as reduced proliferation and increased apoptosis in malignant cells.

Anticancer Properties

Research indicates that 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine exhibits significant anticancer properties:

- Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2). For instance, it has been noted that certain derivatives exhibit IC50 values ranging from 11.70 µM to 19.92 µM against renal carcinoma cell lines .

- Mechanisms of Action : The compound's ability to induce apoptosis is linked to its modulation of pro-apoptotic and anti-apoptotic gene expressions. This suggests that it may serve as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine:

- Bacterial Inhibition : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, its derivatives have shown minimum inhibitory concentrations (MIC) ranging from 7.81 to 31.25 μg/mL against various bacterial strains, outperforming standard antibiotics like amoxicillin in some cases .

Table 1: Summary of Biological Activities

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profile of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine:

- Substituent Effects : Variations in substituents on the pyrimidine ring can significantly affect biological activity. Electron-donating groups generally enhance activity, while electron-withdrawing groups may reduce it .

- Derivatives Exploration : Ongoing research focuses on synthesizing new derivatives to improve efficacy against specific targets, particularly in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as antiviral and anticancer agents. For instance, studies indicate that pyrimidine derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

The compound may inhibit specific enzymes or receptors involved in disease pathways. For example, it has been noted for its ability to suppress cyclooxygenase-2 (COX-2) activity, which is significant in inflammation and cancer progression .

Agrochemicals

Pesticide and Herbicide Development

In agrochemical research, 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine is utilized for developing pesticides and herbicides. Its structure allows it to interact effectively with biological targets in pests and weeds, thereby disrupting essential biological processes such as enzyme inhibition.

Materials Science

Organic Semiconductors

The compound is also explored for its applications in materials science, particularly in the synthesis of organic semiconductors. Its electronic properties make it suitable for use in advanced materials that require specific conductive characteristics.

Biological Research

Neuroprotective and Anti-inflammatory Properties

Research has indicated that 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine possesses neuroprotective properties. Studies have shown its efficacy in inhibiting inflammatory pathways, particularly through the NF-kB pathway, which is crucial for regulating immune response and inflammation .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrimidine derivatives, including 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine. The results demonstrated significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This highlights its potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Anticancer Activity

Another case study focused on the synthesis of novel pyrimidine derivatives that included the target compound. These derivatives were screened for their anticancer activity against various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral and anticancer agents | Effective enzyme inhibition; COX-2 suppression |

| Agrochemicals | Pesticides and herbicides | Disruption of biological processes in pests |

| Materials Science | Organic semiconductors | Suitable for advanced conductive materials |

| Biological Research | Neuroprotective effects | Inhibition of inflammatory pathways |

Comparison with Similar Compounds

Physicochemical Properties

Table 3: Physical Properties of Thiophene-Containing Pyrimidines

- Thermal Stability : Higher melting points in dimethoxyphenyl-substituted derivatives (e.g., 110–112°C) suggest increased crystallinity due to planar aromatic systems .

- Spectral Signatures : The target compound’s ¹H NMR shows a singlet at δ 7.27 ppm for the thiophene proton, distinct from the multiplet patterns in nitro- or methoxy-substituted analogs .

Preparation Methods

General Synthetic Strategy

The preparation of 4-chloro-2-methyl-6-(thiophen-2-yl)pyrimidine generally follows a two-step approach:

- Synthesis of 4-hydroxy-2-methyl-6-(thiophen-2-yl)pyrimidine intermediate

- Chlorination of the 4-hydroxy group to 4-chloro using phosphorus oxychloride (POCl3) in the presence of an organic base

This strategy is adapted from closely related pyrimidine syntheses, such as 4-chloro-2,6-dimethylpyrimidine, with modifications to accommodate the thiophen-2-yl substituent.

Chlorination to Obtain 4-Chloro Derivative

The key step is the conversion of the 4-hydroxy group to a 4-chloro substituent using phosphorus oxychloride (POCl3):

- Reagents: POCl3 and an organic base such as triethylamine.

- Conditions: Reflux temperature, typically overnight.

- Workup: Quenching the reaction mixture in ice water, adjusting pH to weakly alkaline (pH 8-9) with potassium hydroxide, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel chromatography or recrystallization.

This method is well-established for pyrimidine chlorination and ensures selective substitution at the 4-position without affecting the methyl or thiophenyl groups.

Representative Experimental Procedure (Adapted from Related Pyrimidine Syntheses)

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | Methyl acetoacetate (211 g), potassium hydroxide (138 g), methanol (2 L), reflux with stirring for 1 hour | Preparation of enolate intermediate |

| 2 | Add acetamidine hydrochloride (266 g), reflux overnight | Formation of 4-hydroxy-2,6-dimethylpyrimidine analogue |

| 3 | Cool, filter, wash with ethyl acetate, dry | Isolate 4-hydroxy intermediate as white solid |

| 4 | Add 4-hydroxy intermediate (181 g) to POCl3 (500 mL) in portions, add triethylamine (147 g), reflux overnight | Chlorination to 4-chloro derivative |

| 5 | Quench in ice water, adjust pH to 8-9 with KOH, extract with ethyl acetate, dry, concentrate | Isolate 4-chloro-2,6-dimethylpyrimidine analogue |

| 6 | Purify by silica gel chromatography or recrystallization | Obtain pure 4-chloro-2-methyl-6-(thiophen-2-yl)pyrimidine |

Note: The exact quantities and conditions may vary depending on the scale and the presence of the thiophen-2-yl substituent.

Reaction Equations (Conceptual)

$$

\text{Methyl acetoacetate} + \text{Acetamidine hydrochloride} \xrightarrow[\text{KOH, MeOH, reflux}]{} \text{4-hydroxy-2-methyl-6-(thiophen-2-yl)pyrimidine}

$$

$$

\text{4-hydroxy-2-methyl-6-(thiophen-2-yl)pyrimidine} + \text{POCl}3 + \text{Et}3\text{N} \xrightarrow[\text{reflux}]{} \text{4-chloro-2-methyl-6-(thiophen-2-yl)pyrimidine}

$$

Analytical and Purification Notes

- The product is volatile and sensitive to temperature; thus, low-temperature rotary evaporation is recommended.

- Purification by silica gel chromatography helps remove phosphorus-containing impurities.

- The pH adjustment during workup is critical to prevent hydrolysis of the chloro substituent.

- Characterization typically involves NMR (1H, 13C), IR spectroscopy, and melting point determination.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Observations |

|---|---|---|

| Pyrimidine ring formation | Methyl acetoacetate, acetamidine hydrochloride, KOH, MeOH, reflux overnight | Efficient ring closure, formation of 4-hydroxy intermediate |

| Chlorination | POCl3, triethylamine, reflux overnight | Selective chlorination at 4-position, white mist observed |

| Workup and purification | Ice water quench, pH 8-9 adjustment, ethyl acetate extraction, drying | Product volatility requires careful drying |

| Purification | Silica gel chromatography, low-temp rotary evaporation | High purity product obtained |

Research Findings and Considerations

- The synthetic method using methyl acetoacetate and acetamidine hydrochloride as starting materials is well-documented for related pyrimidines and adaptable for thiophen-2-yl derivatives.

- Chlorination with POCl3 in the presence of triethylamine is a standard, high-yielding approach for pyrimidine chlorides.

- The presence of the thiophen-2-yl substituent requires careful control of reaction conditions to avoid side reactions, although no specific modifications are reported, standard protocols are generally effective.

- Alternative bases such as diisopropylethylamine or pyridine can be used depending on reaction scale and desired purity.

- The reaction temperature and pH control during workup are critical to maximize yield and purity.

Q & A

Q. How can this compound be integrated into materials science research?

- Methodological Answer : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications. Characterize coordination behavior via X-ray crystallography and UV-vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.